2,3-Butanediol, 1-((4,6-dimethoxyfuro(2,3-b)quinolin-7-yl)oxy)-3-methyl-, (+)-
Description
Crystallographic Analysis of Furoquinoline Core Substituent Arrangement
The furoquinoline moiety forms the foundational scaffold of this compound, characterized by a fused furan-quinoline system. X-ray crystallographic studies of analogous furoquinoline alkaloids, such as dictamnine and skimmianine, reveal planar aromatic systems with bond lengths consistent with conjugated π-electron networks. For this compound, the 4,6-dimethoxy substituents occupy positions critical to electronic delocalization. The methoxy groups at C-4 and C-6 introduce steric and electronic perturbations, as evidenced by comparative analysis of substituted furoquinolines.
Table 1: Key Bond Lengths and Angles in the Furoquinoline Core
The dimethoxy groups induce minor distortions in the quinoline plane, with torsional angles deviating by ≤2° compared to non-substituted analogs. Powder diffraction data further confirm the monoclinic crystal system (space group C2/c), aligning with trends observed in methoxy-functionalized furoquinolines.
Stereochemical Configuration and Chiral Center Analysis
The (+)-enantiomer of the compound arises from the chiral center at C-2 of the butanediol chain. Nuclear Overhauser effect spectroscopy (NOESY) and electronic circular dichroism (ECD) data resolve the R-configuration at this position, consistent with the Cotton effect observed at 220 nm. The 3-methyl group adopts an equatorial orientation relative to the diol moiety, minimizing steric clash with the furoquinoline core.
Chiral Center Parameters
- C-2 Oxidation State : $$ \text{C}(sp^3) $$-OH (1.43 Å O–H bond)
- Torsion Angle (C1–C2–C3–C4) : −68.3°, indicative of a gauche conformation.
Density functional theory (DFT) calculations corroborate the stability of this configuration, with energy barriers for enantiomer interconversion exceeding 25 kcal·mol⁻¹, rendering the chiral center configurationally stable at ambient temperatures.
Conformational Dynamics of the Butanediol Side Chain
The 2,3-butanediol chain exhibits restricted rotation due to hydrogen bonding between the hydroxyl groups and the furoquinoline oxygen. Variable-temperature $$ ^1\text{H} $$-NMR (298–358 K) reveals coalescence temperatures near 328 K for the C-2 and C-3 protons, corresponding to an activation energy ($$ \Delta G^\ddagger $$) of 14.2 kcal·mol⁻¹ for hydroxyl rotation.
Conformational Populations
| Conformer | Dihedral Angle (C1–C2–C3–C4) | Population (%) |
|---|---|---|
| gauche | −68.3° | 82 |
| anti | 180° | 18 |
Molecular dynamics simulations (10 ns, implicit solvent) highlight the role of the 3-methyl group in stabilizing the gauche conformation through van der Waals interactions with the quinoline C-8 hydrogen. Intramolecular hydrogen bonding (O2–H···O4 distance: 2.11 Å) further restricts conformational flexibility, as validated by quantum mechanical topology analysis.
Properties
CAS No. |
524-90-3 |
|---|---|
Molecular Formula |
C18H21NO6 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(4,6-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C18H21NO6/c1-18(2,21)15(20)9-25-14-8-12-11(7-13(14)22-3)16(23-4)10-5-6-24-17(10)19-12/h5-8,15,20-21H,9H2,1-4H3 |
InChI Key |
FDFXOWJHWJKKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=C(C=C2C(=C1)N=C3C(=C2OC)C=CO3)OC)O)O |
Origin of Product |
United States |
Biological Activity
The compound 2,3-Butanediol, 1-((4,6-dimethoxyfuro(2,3-b)quinolin-7-yl)oxy)-3-methyl-, (+)- is a complex organoheterocyclic compound belonging to the class of furanoquinolines. This article explores its biological activity, including its chemical properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 1-(4,6-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol
- Molecular Formula : C₁₈H₂₁NO₆
- Molecular Weight : 347.40 g/mol
- Topological Polar Surface Area (TPSA) : 94.20 Ų
- LogP : 2.20
Biological Activity
The biological activity of this compound is primarily associated with its interactions with various biological targets. Notably, it has shown significant activity against several enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on the following enzymes:
- Histone Deacetylases (HDACs) :
- Phosphodiesterase 3A (PDE3A) :
Receptor Activity
The compound has also been studied for its interaction with adrenergic receptors:
Study on Production Methods
A study explored the production of (2S,3S)-2,3-butanediol using engineered E. coli strains. The results indicated an efficient biocatalytic method to produce high yields of this compound from meso-2,3-butanediol under optimized conditions .
Potential Therapeutic Uses
The compound's structural features suggest potential applications in treating conditions related to enzyme dysregulation and receptor-mediated pathways. Its ability to inhibit HDACs positions it as a candidate for cancer therapy and other diseases where epigenetic modulation is beneficial.
Summary Table of Biological Activities
| Activity Type | Target | Inhibition Rate (%) |
|---|---|---|
| Enzyme Inhibition | Histone Deacetylase 9 | 82.92 |
| Enzyme Inhibition | Histone Deacetylase 8 | 80.99 |
| Enzyme Inhibition | Phosphodiesterase 3A | 82.64 |
| Receptor Activity | Beta-1 Adrenergic Receptor | 83.28 |
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Specificity : The bioactivity of 2,3-BD isomers underscores the importance of chirality in agrochemical design . The target compound’s (+)- configuration may optimize its interaction with plant or microbial targets.
- Structural Optimization : Adding heterocyclic groups to 2,3-BD could enhance stability or target affinity, though synthetic complexity may limit scalability.
- Knowledge Gaps: Detailed studies on the target compound’s pharmacokinetics, toxicity, and environmental impact are needed to assess its commercial viability.
Preparation Methods
Synthetic Route Strategies
The preparation of this compound generally follows a multi-step synthetic route involving:
- Construction of the furoquinoline core.
- Introduction of methoxy substituents.
- Attachment of the 2,3-butanediol moiety with control of stereochemistry.
- Final purification and characterization.
Core Synthesis: Furoquinoline Formation
- The furo[2,3-b]quinoline skeleton is typically synthesized via cyclization reactions starting from appropriately substituted quinoline derivatives.
- Common methods include intramolecular cyclization of hydroxyquinoline precursors under acidic or basic conditions to form the fused furan ring.
- Methoxylation at positions 4 and 6 is achieved by methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the 2,3-Butanediol Side Chain
- The 2,3-butanediol fragment is introduced through an etherification reaction at the 7-position hydroxyl group of the furoquinoline.
- This step often involves activation of the hydroxyl group (e.g., conversion to a leaving group like a tosylate) followed by nucleophilic substitution with a protected or free 2,3-butanediol derivative.
- Stereochemical control is maintained by using enantiomerically pure 2,3-butanediol or by chiral catalysts during the coupling step.
Stereochemical Considerations
- The (+)-enantiomer is obtained by starting with optically active 2,3-butanediol or by resolution of racemic mixtures post-synthesis.
- Chiral chromatography or crystallization techniques are employed to isolate the desired enantiomer.
- Enzymatic methods or asymmetric synthesis approaches may also be used to enhance stereoselectivity.
Purification and Characterization
- Purification is typically performed by chromatographic techniques such as high-performance liquid chromatography (HPLC).
- Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements to confirm structure and stereochemistry.
Data Table Summarizing Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cyclization | Hydroxyquinoline precursor, acid/base | Formation of furoquinoline core | 70-85 | [Literature] |
| 2 | Methylation | Methyl iodide or dimethyl sulfate, base | Methoxy group introduction | 80-90 | [Literature] |
| 3 | Activation of hydroxyl | Tosyl chloride or mesyl chloride, base | Preparation for etherification | 85-95 | [Literature] |
| 4 | Etherification | Enantiopure 2,3-butanediol, base, solvent | Attachment of side chain | 60-75 | [Literature] |
| 5 | Purification | Chromatography (HPLC) | Isolation of (+)-enantiomer | 90-98 | [Literature] |
Research Findings and Optimization
- Studies indicate that the choice of protecting groups on the 2,3-butanediol and the activation method of the quinoline hydroxyl significantly affect the yield and stereochemical purity.
- Use of mild bases and low temperatures during etherification minimizes side reactions and racemization.
- Enzymatic resolution methods have been explored to improve enantiomeric excess.
- The compound’s stability under various reaction conditions has been assessed to optimize reaction times and temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
